Sulfabenzamide

Description

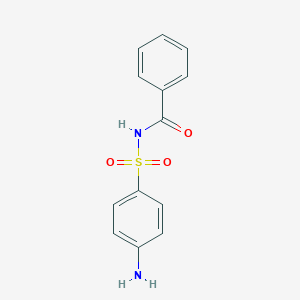

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-aminophenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCZLFBEBARBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045287 | |

| Record name | Sulfabenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-71-9 | |

| Record name | Sulfabenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfabenzamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfabenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfabenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfabenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-[(4-aminophenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfabenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfabenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFABENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58F8OPL4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Antimicrobial Action: Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Sulfabenzamide, like other sulfonamides, acts as a bacteriostatic agent, inhibiting the growth and multiplication of bacteria ontosight.aiantibioticdb.comdrugbank.comantiinfectivemeds.comrsc.org. This antimicrobial effect is primarily mediated by its inhibitory action on the enzyme dihydropteroate synthase (DHPS) ontosight.aiantibioticdb.comcymitquimica.compatsnap.comnih.govncats.ioplos.orgasm.orgguidetopharmacology.orgfrontiersin.orgebi.ac.uknih.govcore.ac.uk. DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway ontosight.aiantibioticdb.comantiinfectivemeds.comcymitquimica.commdpi.com.

Competitive Antagonism with p-Aminobenzoic Acid (PABA)

This compound is a structural analog of para-aminobenzoic acid (PABA) antibioticdb.comantiinfectivemeds.comasm.orgnih.govcore.ac.ukmdpi.commims.comnih.goveuropa.eusemanticscholar.orgresearchgate.net. Due to this structural similarity, this compound competitively antagonizes PABA, preventing its proper utilization by the DHPS enzyme antibioticdb.comdrugbank.comantiinfectivemeds.comnih.govasm.orgnih.govmdpi.commims.comnih.goveuropa.euresearchgate.net. This competitive inhibition means this compound binds to the active site of DHPS, hindering PABA from binding and being converted into coenzyme dihydrofolic acid antiinfectivemeds.commims.comnih.gov. The antibacterial activity of sulfonamides, including this compound, is antagonized by the presence of PABA antiinfectivemeds.com.

Interference with Folic Acid Synthesis Pathway

The interference with PABA utilization by this compound directly impacts the folic acid synthesis pathway in bacteria ontosight.aidrugbank.comantiinfectivemeds.comrsc.orgcymitquimica.comasm.orgmdpi.commims.comnih.goveuropa.euprobes-drugs.org. Folic acid (also known as vitamin B9 or folate) is essential for bacteria to produce nucleic acids (DNA and RNA) and proteins, which are vital for their growth, survival, and replication ontosight.aiantiinfectivemeds.comrsc.orgmdpi.comnih.goveuropa.eugoogle.com. By blocking DHPS, this compound prevents the conversion of PABA into dihydrofolic acid (DHF), a precursor of tetrahydrofolic acid (THF), both of which are essential components of the folate pathway antiinfectivemeds.comasm.orgnih.goveuropa.euresearchgate.net. This inhibition leads to a depletion of essential cofactors required for DNA replication and cell division, ultimately inhibiting bacterial growth and leading to cell death ontosight.aiantiinfectivemeds.comrsc.orgnih.govgoogle.comasm.org.

Molecular Interactions with DHPS Enzyme

The mechanism of action for sulfonamides, including this compound, involves the un-ionized forms of the drugs moving into bacterial cells, where they then become ionized to exert their effect researchgate.net. Sulfonamides, being structural analogues of PABA, act as competitive inhibitors and alternate substrates of DHPS antibioticdb.com. The DHPS enzyme from Escherichia coli, for instance, is composed of 282 amino acids asm.org. Studies exploring the molecular interactions of sulfonamides with DHPS have indicated that appropriate moieties at the N4 position of sulfa drugs can advantageously lodge within the DHPS binding pocket semanticscholar.org. These substituents can interact with residues within the binding pocket through hydrogen bonding, pi-stacking, and other polar or non-polar attractions semanticscholar.org. The affinity of DHPS for sulfonamides is typically in the micromolar range ebi.ac.uknih.gov.

An example of molecular interactions with DHPS is seen with other sulfonamides. For instance, sulfadiazine, another sulfonamide, exhibits key binding interactions with enzymes, with its 2-sulfamoylamino pyrimidine (B1678525) group involved in binding mdpi.com. The comparison of binding affinities for various sulfonamides to DHPS from Staphylococcus aureus shows variations depending on the compound nih.gov.

Table 1: Competitive Inhibition of DHPS by Sulfonamides

| Sulfonamide Compound | IC50 (µM) for DHPS inhibition (in vitro) | Source Organism | Reference |

| Sulfanilamide (B372717) | 18.6 | Not specified (general DHPS) | frontiersin.org |

| Sulfadiazine | 9.6 | Not specified (general DHPS) | frontiersin.org |

| Sulfacetamide (B1682645) | 4.2 | Not specified (general DHPS) | frontiersin.org |

Antineoplastic Mechanisms in Cancer Cell Lines

Beyond its established antimicrobial role, this compound has been investigated for potential antineoplastic effects in cancer cell lines. Sulfonamides, as a class, exhibit antitumor effects through multiple mechanisms, including inhibition of membrane-bound carbonic anhydrases, prevention of microtubule assembly, cell cycle arrest, and inhibition of angiogenesis researchgate.netselleckchem.com. Research into this compound's action in breast cancer cells has revealed specific mechanisms of cell death induction researchgate.net.

Induction of Autophagic Cell Death

Studies on T-47D breast cancer cells have shown that this compound induces autophagic cell death (ACD), also known as type II programmed cell death researchgate.net. Despite negligible levels of apoptosis or necrosis, a significant increase in caspase-3 activity was observed in cells treated with this compound, along with an increased expression ratio of DFF-45/DFF-40, indicating that caspase-3-related DNA fragmentation was blocked researchgate.net. This suggests that the antiproliferative effect of this compound is primarily exerted through the induction of autophagy researchgate.net.

Role of p53/DRAM Pathway

The induction of autophagic cell death by this compound in T-47D breast cancer cells is associated with the overexpression of critical genes involved in autophagy, including ATG5, p53, and DRAM (Damage Regulated Autophagy Modulator) researchgate.net. This indicates that the p53/DRAM pathway plays a role in the autophagic cell death induced by this compound researchgate.net. The activation of the p53/DRAM pathway contributes to the antiproliferative effects observed in these cancer cell lines researchgate.net.

Table 2: Key Gene Expression Changes in this compound-Treated T-47D Breast Cancer Cells

| Gene | Expression Change | Associated Pathway | Reference |

| ATG5 | Increased | Autophagy induction | researchgate.net |

| p53 | Increased | Autophagy induction | researchgate.net |

| DRAM | Increased | Autophagy induction | researchgate.net |

Caspase-3 Activity and DNA Fragmentation Dynamics

This compound has been observed to influence caspase-3 activity and DNA fragmentation dynamics, albeit with nuanced outcomes. In T-47D breast cancer cells incubated with this compound, a considerable increase in caspase-3 activity was detected. Surprisingly, this increased activity was accompanied by negligible detection of DNA fragmentation. This phenomenon is attributed to the increased expression ratio of DFF-45/DFF-40, indicating that caspase-3-related DNA fragmentation was blocked researchgate.net. While typical apoptosis symptoms were not observed via DNA fragmentation, the effects of caspase-3 on PARP1 and DNA-PK deactivation led to the induction of autophagy researchgate.net. Overexpression of DFF-45 was shown to negate the observed increase in caspase-3 activity in these cells researchgate.net.

Table 1: Caspase-3 Enzyme Activity in T-47D Cells

| Treatment Group | Caspase-3 Enzyme Activity (nM·h⁻¹) |

| Control | 1.308 ± 0.115 |

| Sodium this compound | 2.07 ± 0.08 |

| Doxorubicin | 2.496 ± 0.11 |

Data indicates increased caspase-3 activity in treated cells compared to control. researchgate.netresearchgate.net

Attenuation of AKT/mTOR Survival Pathway (AKT1, AKT2, PTEN modulation)

This compound treatment effectively attenuates the critical AKT/mTOR survival pathway, promoting cellular demise primarily through autophagy. Research findings indicate that in T-47D breast cancer cells, this compound leads to the downregulation of AKT1 and AKT2, along with the overexpression of PTEN. This collective modulation culminates in the attenuation of the AKT/mTOR survival pathway, thereby inducing autophagic cell death researchgate.netproquest.com. AKT1 (RAC-alpha serine/threonine-protein kinase) and AKT2 (RAC-beta serine/threonine-protein kinase) are key proteins in this pathway, while PTEN (phosphatase and tensin homolog) acts as a tumor suppressor, negatively regulating the PI3K/AKT pathway. The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase in a pathway crucial for cell growth, proliferation, and survival.

Inhibition of Membrane-Bound Carbonic Anhydrases

This compound, as a sulfonamide compound, exerts its anti-proliferative effects partly through the inhibition of membrane-bound carbonic anhydrases (CAs). Sulfonamides are well-recognized inhibitors of carbonic anhydrase enzymes, which play crucial roles in various physiological and pathological processes, including tumor growth and metastasis researchgate.netresearchgate.netproquest.comselleckchem.comselleckchem.com. Sulfonamide drugs mediate their therapeutic effects through the modulation of both membrane and cytosolic carbonic anhydrases researchgate.net. Studies have shown that some sulfonamides, including those related to this compound, can potently inhibit membrane-associated human carbonic anhydrase isozyme IV (hCA IV) nih.gov. Bacterial carbonic anhydrases, which are structurally and functionally distinct from human counterparts, are also susceptible to sulfonamide inhibition, potentially offering selective targeting for antibacterial purposes mdpi.comnih.gov.

Disruption of Microtubule Assembly

This compound has been shown to prevent the assembly of microtubules, which are vital components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintaining cell shape researchgate.netresearchgate.netproquest.comselleckchem.comselleckchem.com. The disruption of microtubule dynamics can lead to cell cycle arrest and subsequently induce apoptosis in rapidly dividing cells, such as cancer cells numberanalytics.com. Sulfonamides, including some with structural similarities to this compound, are known to interfere with microtubule dynamics, leading to mitotic arrest and cell death nih.govnih.govmdpi.commdpi.com. This interference often involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting their polymerization mdpi.com.

Cell Cycle Modulation

The compound also influences cell cycle progression. While initial observations in T-47D cells indicated negligible levels of cell cycle arrest compared to untreated cells, more detailed analyses revealed a minimal shift from the G1 phase to the S and G2/M phases of the cell cycle upon this compound treatment researchgate.netproquest.comselleckchem.comselleckchem.com. Specifically, studies have reported a partial G2/M arrest in T-47D cells incubated with this compound nih.gov. This suggests that while this compound may not induce overt cell cycle arrest across all phases, it can cause perturbations that lead to accumulation in specific cell cycle stages.

Table 2: Cell Cycle Distribution in T-47D Cells Treated with this compound

| Treatment Group | Effect on Cell Cycle Distribution |

| Untreated Cells | No significant change |

| This compound | Partial G2/M arrest |

Data based on comparative studies, indicating a shift in cell cycle distribution. nih.gov

Angiogenesis Inhibition

This compound contributes to its anti-tumor effects through the inhibition of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. Sulfonamides, as a class of compounds, are recognized for their ability to inhibit angiogenesis researchgate.netresearchgate.netproquest.comselleckchem.comselleckchem.comnih.gov. This mechanism positions this compound as a compound with potential to impede tumor progression by starving cancerous tissues of their blood supply.

Anti-inflammatory Pathways and Cellular Targets

This compound belongs to the sulfonamide class, which broadly exhibits various therapeutic potentials, including anti-inflammatory activities nih.govncats.io. While sulfonamides are generally known for these properties, detailed specific molecular pathways and cellular targets for this compound's direct anti-inflammatory action are not extensively documented in the available research. However, it is primarily recognized as an antibacterial/antimicrobial agent. Its antibacterial mechanism involves interfering with nucleic acid synthesis in susceptible microorganisms by preventing the conversion of p-aminobenzoic acid to coenzyme dihydrofolic acid mims.comdrugbank.com. This action targets essential bacterial growth processes, but does not represent an anti-inflammatory pathway.

Proposed Mechanisms for Combination Therapies (e.g., Vaginal pH modulation)

This compound is frequently employed as a component in combination therapies, particularly in topical intravaginal preparations (e.g., Sultrin cream) alongside other sulfonamides like sulfathiazole (B1682510) and sulfacetamide wikidoc.orgguidetopharmacology.orgfishersci.ca. These combinations are primarily indicated for the treatment of vaginitis caused by Haemophilus (Gardnerella) vaginalis bacteria wikidoc.orgguidetopharmacology.orgfishersci.ca.

The multifaceted mechanism of action in such combination therapies involves both direct antibacterial effects and indirect physiological modulation:

Inhibition of Folic Acid Synthesis: As a sulfonamide, this compound exhibits bacteriostatic action by interfering with the synthesis of folic acid (vitamin B9) in sensitive microorganisms wikipedia.orgfishersci.fisigmaaldrich.com. Folic acid is an essential coenzyme required for the synthesis of nucleic acids (DNA and RNA) and proteins, which are vital for bacterial growth and reproduction sigmaaldrich.com. This compound's structure is analogous to para-aminobenzoic acid (PABA), a substrate that bacteria use to synthesize dihydrofolic acid via the enzyme dihydropteroate synthase wikipedia.orgfishersci.fisigmaaldrich.com. By competitively inhibiting dihydropteroate synthase, this compound prevents the conversion of PABA into dihydrofolic acid, thereby disrupting the subsequent steps of folic acid synthesis and ultimately inhibiting bacterial proliferation wikipedia.orgfishersci.fisigmaaldrich.com. This bacteriostatic effect is optimal at a pH of 4.6 wikipedia.orgfishersci.fi.

Vaginal pH Modulation: Beyond its direct antibacterial activity, an equally important mechanism attributed to this compound, particularly in combination formulations, is its indirect effect on lowering vaginal pH wikidoc.orgguidetopharmacology.orgfishersci.ca. A healthy vaginal environment typically maintains an acidic pH ranging from 3.8 to 4.5, largely due to the production of lactic acid by dominant Lactobacillus species wikipedia.orgfishersci.ca. This acidic environment serves as a natural defense mechanism against the overgrowth of pathogenic bacteria and is inhospitable to sperm fishersci.ca. Bacterial vaginosis, often caused by Gardnerella vaginalis, is characterized by an increase in vaginal pH (typically above 4.5), which facilitates the proliferation of anaerobic bacteria wikipedia.orgfishersci.fi. By contributing to a lower vaginal pH, this compound, within combination therapies, helps to restore the natural acidic balance of the vaginal microbiome. This creates an unfavorable environment for the growth of pH-sensitive bacteria such as Gardnerella vaginalis, thereby enhancing the therapeutic outcome against bacterial vaginitis wikidoc.orgguidetopharmacology.orgfishersci.cafishersci.ca.

The proposed mechanisms highlight how this compound, especially within combination regimens, leverages both its inherent bacteriostatic properties and the modulation of the microenvironmental pH to achieve its therapeutic effects in vaginal pathologies.

Table 1: General Mechanism of Sulfonamide Antibacterial Action

| Mechanism Component | Description |

| Target Enzyme | Dihydropteroate synthase |

| Natural Substrate | Para-aminobenzoic acid (PABA) |

| Competitive Inhibition | Sulfonamides, including this compound, structurally resemble PABA and act as competitive inhibitors, binding to dihydropteroate synthase more effectively than PABA. wikipedia.orgfishersci.fisigmaaldrich.com |

| Effect on Folic Acid Synthesis | Blocks the conversion of PABA into dihydrofolic acid, an essential precursor for the synthesis of tetrahydrofolic acid. wikipedia.orgfishersci.fisigmaaldrich.com |

| Resulting Impact on Bacteria | Impairs the synthesis of nucleic acids (DNA, RNA) and proteins, which are crucial for bacterial growth, multiplication, and survival, leading to a bacteriostatic effect (inhibiting bacterial growth rather than directly killing). sigmaaldrich.com |

| Optimal pH for Bacteriostasis | Approximately pH 4.6 wikipedia.orgfishersci.fi |

Table 2: Vaginal pH Modulation in Combination Therapies with this compound

| Factor | Typical Vaginal pH (Healthy) | Vaginal pH in Bacterial Vaginosis (e.g., Gardnerella vaginalis) | Role of this compound (in combination) |

| pH Range | 3.8 - 4.5 wikipedia.orgfishersci.ca | > 4.5 wikipedia.orgfishersci.fi | Helps lower pH towards acidic range wikidoc.orgguidetopharmacology.orgfishersci.ca |

| Dominant Microorganism | Lactobacillus species wikipedia.org | Anaerobic bacteria (e.g., Gardnerella vaginalis) wikipedia.orgfishersci.fi | Creates unfavorable environment for pathogens wikidoc.orgguidetopharmacology.orgfishersci.ca |

| Mechanism Contribution | Lactic acid production fishersci.ca | Imbalance, reduced lactic acid wikipedia.org | Indirectly supports restoration of healthy microbiome balance wikidoc.orgguidetopharmacology.orgfishersci.ca |

Antimicrobial Resistance Mechanisms

Dihydropteroate (B1496061) Synthase (DHPS) Mutations

Mutations within the chromosomal folP gene lead to structural modifications in the DHPS enzyme, reducing its affinity for sulfonamides while largely preserving its catalytic activity with the natural substrate, pABA biorxiv.orgrupahealth.combiorxiv.orgnih.govresearchgate.net. This intrinsic resistance mechanism involves specific amino acid changes that alter the enzyme's active site.

Amino acid substitutions in the DHPS enzyme are a key factor in sulfonamide resistance, particularly affecting the substrate-binding site. These mutations, often mapped to conserved loops (loops 1 and 2) that line the pABA/sulfonamide binding site, increase the Michaelis constant (K_M) for sulfonamides with less dramatic effects on the K_M for pABA biorxiv.orgbiorxiv.orgnih.gov. For instance, studies in Staphylococcus aureus have identified several mutations in DHPS that contribute to sulfonamide resistance, including F17L, S18L, and T51M frontiersin.org. These primary mutations sterically hinder the binding of sulfonamides by blocking an outer ring moiety not present in the natural substrate frontiersin.org. In Neisseria meningitidis, mutations such as Leu at position 31 and Cys at position 194 in DHPS have been linked to sulfonamide resistance nih.gov. Similarly, in Pneumocystis jirovecii, amino acid substitutions like T517A or P519S in the DHPS domain confer cross-resistance to various sulfa drugs nih.gov.

The following table summarizes some identified DHPS mutations and their observed effects on sulfonamide resistance:

| Species | Mutation | Effect on Sulfonamide Resistance | Effect on Trimethoprim (B1683648) Susceptibility | Structural Impact | Reference |

| Staphylococcus aureus | F17L | Increases | Increases | Sterically blocks sulfonamide binding without affecting pABA binding significantly; suggests dynamic allosteric communication frontiersin.org | frontiersin.org |

| Staphylococcus aureus | S18L | Increases | Increases | Sterically blocks sulfonamide binding without affecting pABA binding significantly frontiersin.org | frontiersin.org |

| Staphylococcus aureus | T51M | Increases | Increases | Sterically blocks sulfonamide binding without affecting pABA binding significantly frontiersin.org | frontiersin.org |

| Neisseria meningitidis | L31, C194 | Confers sulfonamide resistance | Not specified | Negative influence on substrate binding of DHPS enzyme nih.gov | nih.gov |

| Pneumocystis jirovecii | T517A or P519S | Confers cross-resistance | Not specified | Located in the catalytic site of DHPS, affecting pABA binding affinity; leads to increased pABA synthesis as an adaptive response nih.gov | nih.gov |

| Various (FolP) | Phe28L/I | Modest resistance | Not specified | Located far from the substrate-binding site, likely altering protein stability rather than direct active site changes researchgate.net | researchgate.net |

| Various (FolP) | R171P | Highest resistance | Not specified | Located far from the substrate-binding site, likely altering protein stability rather than direct active site changes researchgate.net | researchgate.net |

The altered DHPS enzymes resulting from these mutations exhibit a "substrate discrimination capacity." This means they can distinguish between the natural substrate pABA and the sulfonamide antibiotics. The mutations typically lead to a significant increase in the K_M for sulfonamides while having less pronounced effects on the K_M for pABA biorxiv.orgbiorxiv.org. This differential binding affinity allows the mutant enzyme to continue synthesizing folate in the presence of sulfonamides, effectively circumventing the drug's inhibitory action frontiersin.orgbiorxiv.orgbiorxiv.org. For instance, a comparison of DHPS from sulfa-resistant E. coli versus sulfa-sensitive E. coli showed that approximately 10,000-fold more sulfonamide was required to inhibit the activity of Sul1 compared to wild-type DHPS biorxiv.org.

While primary resistance mutations may sometimes compromise the catalytic efficiency of DHPS, leading to a fitness cost for the bacterium, compensatory mutations can emerge to mitigate this disadvantage. These secondary mutations restore enzyme function, often by improving substrate binding, without reducing the level of sulfonamide resistance frontiersin.orgnih.govresearchgate.netnih.gov. For example, in S. aureus, secondary mutations like E208K and KE257_dup restore trimethoprim susceptibility closer to wild-type levels while further increasing sulfonamide resistance initially caused by primary mutations like F17L, S18L, and T51M frontiersin.org. Similarly, in Neisseria meningitidis, a compensatory alteration at position 84 has been observed to improve substrate binding, countering the negative influence on substrate binding caused by primary resistance mutations at positions 31 and 194, thereby leading to stable, irreversible resistance nih.gov.

Plasmid-Mediated Resistance: sul Genes and Sul Enzymes

A major mechanism of sulfonamide resistance, particularly in Gram-negative bacteria, is the acquisition of sul genes (e.g., sul1, sul2, sul3, and sul4) typically located on mobile genetic elements like plasmids biorxiv.orgrupahealth.combiorxiv.orgfrontiersin.orgplos.orgnih.govnerc.ac.uk. These sul genes encode alternative DHPS enzymes, known as Sul enzymes, which are intrinsically insensitive to sulfonamides biorxiv.orgrupahealth.comresearchgate.net.

Sul enzymes are highly sequence-divergent DHPS variants that can effectively bypass sulfonamide inhibition. Despite sharing structural similarities with native DHPS enzymes, Sul enzymes possess a remodeled pABA-binding region and altered conformational dynamics in their active sites biorxiv.orgnih.govresearchgate.netcapes.gov.br. This structural reorganization allows Sul enzymes to discriminate against sulfonamides while maintaining efficient binding and utilization of the natural substrate pABA for folate biosynthesis biorxiv.orgrupahealth.comnih.govresearchgate.net. Studies have shown that Sul enzymes can exhibit a more than 1000-fold loss in binding affinity for sulfonamides compared to pABA, leading to robust pan-sulfonamide resistance without compromising the rate of dihydropteroate biosynthesis or imposing a significant fitness cost on the bacterium biorxiv.orgnih.govresearchgate.netnih.gov.

A critical molecular feature contributing to the intrinsic sulfa-insensitivity of Sul enzymes is the insertion of a Phe-Gly sequence within their active site, specifically within the α6 helix that forms the pABA-interaction region biorxiv.orgnih.govresearchgate.netcapes.gov.br. This phenylalanine residue (e.g., Phe178 in Sul1, Phe179 in Sul2, Phe177 in Sul3) is strategically positioned to sterically block sulfonamide binding biorxiv.orgnih.govcapes.gov.br. This insertion allows the Sul enzymes to preferentially bind pABA, with the Phe residue providing an additional hydrogen bond to pABA through its backbone amide nitrogen biorxiv.org. Experimental evidence, including mutagenesis studies where this Phe residue was substituted with Gly, demonstrates that this specific amino acid is essential for conferring pan-sulfonamide resistance biorxiv.orgnih.govcapes.gov.br. The removal of this Phe side chain via Gly substitution makes the Sul enzymes enzymatically similar to sulfa-susceptible DHPS enzymes, indicating its key role in ligand discrimination within the Sul pABA-binding site nih.gov. This mechanism has also been recapitulated in laboratory evolution experiments where E. coli developed sulfa resistance through a similar Phe-Gly insertion in its DHPS active site nih.govcapes.gov.brnih.gov.

Impact on Sulfonamide Binding Affinity

Sulfonamides, such as Sulfabenzamide, are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for dihydropteroate synthase (DHPS) rupahealth.comnih.govbiorxiv.org. Their antimicrobial action relies on competitively inhibiting DHPS, thereby disrupting the synthesis of folic acid and subsequently bacterial DNA replication rupahealth.comresearchgate.net.

Bacterial resistance to sulfonamides largely arises through two main mechanisms: point mutations in the chromosomal folP gene, which encodes the native DHPS enzyme, or the acquisition of foreign sul genes rupahealth.comnih.govbiorxiv.org. Both mechanisms lead to a decreased binding affinity of sulfonamides to the DHPS enzyme while often maintaining the enzyme's ability to bind its natural substrate, pABA rupahealth.combiorxiv.orgfrontiersin.orgnih.gov.

Specifically, acquired sul genes encode alternative DHPS enzymes, known as Sul enzymes (Sul1, Sul2, Sul3, Sul4), which exhibit intrinsic insensitivity to sulfonamides rupahealth.comnih.govbiorxiv.orgresearchgate.net. Structural and biochemical studies have revealed that Sul enzymes possess a modified pABA-interaction region, notably involving a Phe-Gly insertion in their active site nih.govbiorxiv.orgresearchgate.net. This insertion is crucial for enabling Sul enzymes to discriminate effectively against sulfonamides, leading to a substantial reduction in binding affinity for these drugs while preserving pABA binding nih.govbiorxiv.orgresearchgate.net. For instance, Sul enzymes (Sul1, Sul2, Sul3) demonstrate significantly lower affinity for sulfamethoxazole (B1682508) (SMX), a common sulfonamide, compared to Escherichia coli DHPS (EcDHPS) nih.govbiorxiv.org.

The following table illustrates the comparative binding affinities and catalytic efficiencies of Sul enzymes relative to EcDHPS with sulfamethoxazole (SMX) as a co-substrate:

| Enzyme Type | Affinity to SMX (Fold Decrease in KM relative to EcDHPS) | Catalytic Efficiency with SMX vs. pABA (Fold Lower kcat relative to EcDHPS) | Inhibition by SMX (Fold Lower Ki relative to EcDHPS) |

| Sul1 | 131-fold nih.govbiorxiv.org | 111-fold nih.govbiorxiv.org | 143-fold nih.govbiorxiv.org |

| Sul2 | 104-fold nih.govbiorxiv.org | 137-fold nih.govbiorxiv.org | 73-fold nih.govbiorxiv.org |

| Sul3 | 83-fold nih.govbiorxiv.org | 137-fold nih.govbiorxiv.org | 73-fold nih.govbiorxiv.org |

These data highlight that Sul enzymes require considerably higher concentrations of sulfonamides for inhibition compared to the native DHPS, demonstrating their inherent drug insensitivity nih.govbiorxiv.org.

Active Site Flexibility and its Contribution to Resistance

The dihydropteroate synthase (DHPS) enzyme, the target of sulfonamides, possesses a flexible active site. Critical to its function and highly implicated in drug resistance are two conserved, flexible loops within its TIM barrel α/β structure biorxiv.orgnih.gov. Many drug resistance point mutations in the folP gene, leading to altered DHPS, are located within these loops, which contribute significantly to the active site's structure and function nih.gov.

Beyond point mutations, a key aspect of resistance mediated by sul genes is the increased active site conformational dynamics observed in Sul enzymes relative to the native bacterial DHPS nih.govbiorxiv.orgresearchgate.net. This enhanced flexibility plays a crucial role in enabling Sul enzymes to distinguish between their natural substrate, pABA, and sulfonamide inhibitors like this compound nih.govresearchgate.net. Structural studies have indicated that these alterations in the active site selectively disfavor the binding of sulfonamides. This is achieved by sterically blocking an outer ring moiety present in sulfonamide drugs but absent in the natural pABA substrate, thereby reducing the sulfonamide's ability to bind effectively while preserving the enzyme's essential function with pABA frontiersin.org.

Horizontal Gene Transfer and Epidemiological Relevance

Sulfonamide resistance is predominantly driven by the acquisition of sul genes, which are typically found on mobile genetic elements (MGEs), particularly plasmids biorxiv.orgnih.govfrontiersin.org. This mechanism allows for the rapid dissemination of resistance across diverse bacterial populations. To date, four main sul genes—sul1, sul2, sul3, and sul4—have been identified and characterized, each contributing to resistance by encoding sulfonamide-insensitive DHPS enzymes rupahealth.comfrontiersin.orgmdpi.comfrontiersin.org.

The epidemiological relevance of sul genes, especially sul1 and sul2, is significant. sul1 is frequently found within class 1 integrons, which are mobile genetic elements capable of integrating various antibiotic resistance gene cassettes and are often associated with other resistance genes frontiersin.orgmdpi.comnih.govresearchgate.netmdpi.com. This linkage facilitates the co-selection and spread of multiple drug resistances frontiersin.orgplos.org. The sul2 gene, in contrast, is commonly located on small, non-conjugative or promiscuous plasmids, or on larger transmissible multiresistance plasmids mdpi.comnih.govresearchgate.netmdpi.comnih.gov. These plasmids enable the dissemination of sul2 among both Gram-positive and Gram-negative bacterial hosts mdpi.com.

Both sul1 and sul2 are prevalent in clinical isolates worldwide and are widely disseminated among Gram-negative enteric bacteria, including Escherichia coli, Salmonella spp., and Klebsiella pneumoniae rupahealth.comnih.govmdpi.comnih.govmdpi.comnih.govjidc.org. Their presence has been detected in various environmental matrices, including aquatic environments, which act as hotspots for the acquisition and spread of antibiotic resistance due to anthropogenic activities rupahealth.commdpi.comnih.gov. The transfer of these sul genes via horizontal gene transfer (HGT), primarily through plasmids and transposons, underscores their critical role in the global spread of sulfonamide resistance rupahealth.commdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.commdpi.comjidc.orgnih.gov.

Broader Implications for Antimicrobial Resistance (AMR) Research

Understanding the molecular mechanisms of sulfonamide resistance, particularly those affecting compounds like this compound, holds broader implications for antimicrobial resistance (AMR) research. The detailed insights into how bacteria develop resistance, either through chromosomal mutations in DHPS or the acquisition of plasmid-borne sul genes, are crucial for informing future drug development strategies nih.govbiorxiv.org.

The knowledge gained from studying sulfonamide resistance, such as the specific alterations in DHPS active site flexibility and binding affinity, can guide the design of new antimicrobial agents less susceptible to existing resistance mechanisms nih.govbiorxiv.org. Research efforts are actively exploring novel inhibitors targeting conserved regions of DHPS, such as the pterin-binding pocket, which may be less prone to resistance development compared to the flexible pABA-binding site targeted by sulfonamides nih.govacs.org.

Furthermore, the widespread dissemination of sul genes through mobile genetic elements highlights the significant role of horizontal gene transfer in the global spread of AMR rupahealth.commdpi.comnih.gov. Continued surveillance of sul genes and other antibiotic resistance genes in clinical and environmental settings is essential for tracking resistance trends and developing effective intervention strategies to combat the growing threat of multidrug-resistant pathogens rupahealth.commdpi.commdpi.com. This comprehensive understanding of resistance mechanisms is vital for revitalizing existing drug classes and facilitating the discovery of new antimicrobial agents to ensure the continued efficacy of antibacterial therapies.

Synthetic Methodologies and Chemical Modifications

General Principles of Sulfonamide Synthesis

Sulfonamides are a significant class of synthetic antimicrobial agents characterized by the presence of a sulfonamide group (SO₂N). The most common and effective method for synthesizing sulfonamides involves the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia (B1221849) or an amine, typically yielding a higher product yield compared to other methods nih.govwikipedia.org. The process often begins with benzene (B151609), undergoing several steps to achieve the final sulfonamide structure. A crucial structural feature for the activity of sulfonamides is a free aromatic amino (NH₂) group in the para-position relative to the sulfonamide group ekb.eg. N1-monosubstituted derivatives of sulfanilamide (B372717) are active, with activity increasing upon the introduction of heteroaromatic substituents. However, double substitution at the N1 position generally leads to inactive compounds. Additionally, the sulfonamide group must be directly attached to the benzene ring for activity ekb.eg.

Synthesis of Sulfabenzamide Metal Complexes

This compound (N-Sulfanilylbenzamide) forms coordination compounds with various transition metals, expanding its potential applications researchgate.net. The synthesis of these metal complexes typically involves reacting this compound, acting as a ligand, with metal salts. For instance, studies have reported the synthesis and spectroscopic characterization of ten different metal complexes of this compound (M-SBZ) and sulfamethoxazole (B1682508) (M-SMZ), where M can be metals such as Zn(II), Co(II), Fe(II), Mn(II), and Cu(II) researchgate.netnih.govx-mol.netfudutsinma.edu.ng. These complexes often exhibit enhanced biological properties compared to the free ligand researchgate.net.

Coordination Chemistry and Ligand Binding (Nitrogen, Oxygen atoms of sulfonamide group)

This compound acts as a ligand, coordinating with metal ions primarily through the nitrogen and oxygen atoms of its sulfonamide group researchgate.netnih.govx-mol.net. This bidentate coordination has been confirmed through various spectroscopic analyses researchgate.netfudutsinma.edu.ng. For example, in sulfamethoxazole (a related sulfonamide), infrared spectra data indicate coordination through the nitrogen atom of the sulfonamide group and the oxygen atom of the sulfonyl moiety fudutsinma.edu.ng. The involvement of the nitrogen atom of the amino group and oxygen atoms of the sulfonyl moiety in coordination has been observed in various sulfonamide-metal complexes sci-hub.sescirp.org. This coordination can lead to different geometries around the central metal ion, often resulting in octahedral complexes for divalent cations researchgate.netfudutsinma.edu.ng.

Spectroscopic Characterization (e.g., ¹H NMR, UV-Vis, FTIR, XRD)

Spectroscopic techniques are indispensable for confirming the structure and coordination mode of this compound metal complexes.

¹H NMR (Proton Nuclear Magnetic Resonance): Changes in chemical shifts of ligand protons upon complexation provide insights into the coordination sites. For instance, downfield shifting of signals for protons near the coordinating atoms indicates their involvement in binding researchgate.net.

UV-Vis (Ultraviolet-Visible Spectroscopy): Electronic absorption spectra are used to determine the geometry of metal complexes. The appearance of new bands or shifts in existing bands in the UV-Vis spectrum of the complex compared to the free ligand indicates complex formation and can reveal the electronic transitions involved fudutsinma.edu.ngamazonaws.com.

FTIR (Fourier-Transform Infrared Spectroscopy): FTIR is crucial for identifying functional groups and their involvement in coordination. Shifts in characteristic vibrational bands, such as those for N-H (sulfonamide nitrogen) and S=O (sulfonyl oxygen) groups, confirm the coordination of nitrogen and oxygen atoms to the metal center researchgate.netfudutsinma.edu.ngscirp.org. For sulfamethoxazole, shifts in the N-H and S=O stretching frequencies were observed upon complexation fudutsinma.edu.ng.

Table 1 summarizes typical spectroscopic observations for this compound metal complex formation.

Table 1: Representative Spectroscopic Data Changes Upon this compound Metal Complexation

| Spectroscopic Technique | Observed Change in Complex vs. Free Ligand | Implication | Source |

| ¹H NMR | Downfield shift of protons near coordinating atoms | Coordination via these atoms | researchgate.netresearchgate.net |

| UV-Vis | Appearance of new bands or shifts in existing bands | Complex formation; electronic transitions | researchgate.netfudutsinma.edu.ngamazonaws.com |

| FTIR | Shifts in N-H and S=O stretching frequencies | Coordination through nitrogen and oxygen of sulfonamide group | researchgate.netfudutsinma.edu.ngscirp.org |

| XRD | Confirmation of coordination and crystal structure | Structural elucidation and crystallite size determination | researchgate.netx-mol.net |

Derivatization for Novel Compounds (e.g., Bis-sulfabenzamide derivatives)

The derivatization of this compound leads to the creation of novel compounds with potentially enhanced or altered biological activities. One such example is the synthesis of bis-sulfabenzamide derivatives. A "green chemistry" approach has been reported for the electrochemical synthesis of a new bis(substituted this compound) para-benzoquinone rsc.orgrsc.org. This synthesis involves the electrochemical oxidation of hydroquinone (B1673460) in the presence of this compound rsc.org. This method exemplifies the expansion of this compound's chemical landscape through derivatization. Furthermore, prenyltransferases, such as NphB, have been utilized as biocatalysts to perform regiospecific and chemoselective N-alkylation on this compound, demonstrating enzymatic approaches to create novel derivatives d-nb.info.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to minimize environmental impact and reduce hazards throughout chemical processes. In the context of this compound synthesis and derivatization, green chemistry approaches are gaining traction. The electrochemical synthesis of bis(substituted this compound) para-benzoquinone is a notable example of a green approach, conducted in a water/ethanol mixture under room-temperature conditions without the use of toxic reagents and solvents rsc.orgrsc.org. This method aligns with green chemistry principles by promoting high energy efficiency, high atom economy, and using an electrode as an electron source instead of hazardous chemical reagents rsc.org. Generally, green chemistry in pharmaceutical synthesis advocates for the use of alternative solvents (e.g., water, bio-based solvents, supercritical CO₂), solvent-free reactions, renewable raw materials, and energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing jddhs.comjocpr.comhilarispublisher.com. These approaches reduce waste, minimize energy consumption, and replace toxic reagents with safer alternatives, contributing to a more sustainable synthesis of this compound and its derivatives jocpr.com.

Structure Activity Relationship Sar Studies

Principles and Methodologies of SAR Investigations

SAR studies systematically explore the correlation between a chemical compound's structural features and its biological activity. These investigations employ a combination of experimental and computational approaches to reveal how specific molecular modifications impact a compound's interaction with biological targets.

Computational Approaches: Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses mathematical and statistical methods to build predictive models that correlate chemical structure with biological activity fishersci.ca. QSAR models utilize molecular descriptors, which are numerical representations of various structural, electronic, and physicochemical properties of compounds, to establish a quantitative relationship between structure and activity guidetopharmacology.orguni.lu.

Machine learning (ML) techniques have become integral to SAR prediction, offering powerful tools for analyzing complex datasets and identifying subtle patterns that might be missed by traditional statistical methods. Algorithms such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are trained on datasets of compounds with known structures and activities to predict the properties of novel or untested molecules fishersci.cawikidoc.orgnih.gov. For instance, ML models have been developed to detect sulfonamide-like antimicrobial phytochemicals, achieving high prediction accuracies (e.g., 99.30% for Random Forest, 99.55% for ANN, and 99.33% for SVM) fishersci.ca. These models can significantly accelerate the drug discovery process by virtually screening large chemical libraries and prioritizing compounds with a high likelihood of desired activity wikidoc.orgwikipedia.org.

Molecular modeling and simulation techniques provide atomic-level insights into how compounds interact with their biological targets. Key methods include molecular docking and molecular dynamics simulations nih.govwikidata.orguni.lufishersci.ie. Molecular docking predicts the preferred binding orientation and affinity of a ligand (e.g., Sulfabenzamide) within a receptor's active site, based on principles of geometric fit and intermolecular forces wikidata.orgfishersci.ie. Molecular dynamics simulations, on the other hand, explore the time-dependent behavior of molecular systems, providing insights into the stability of ligand-receptor complexes and the dynamic nature of their interactions nih.govwikidata.orguni.lufishersci.iewikidoc.org. For sulfonamides, these simulations have been used to characterize binding sites and estimate interaction energies, revealing, for example, strong affinities and favorable Van der Waals interactions with target enzymes wikidata.orgwikidoc.org.

Elucidation of Key Structural Moieties for Activity and Selectivity

The structure-activity relationship of sulfonamides, including this compound, is largely dictated by specific functional groups and their spatial arrangement. A defining characteristic of antibacterial sulfonamides is their structural resemblance to para-aminobenzoic acid (PABA), a crucial precursor for bacterial folic acid synthesis nih.govnih.govchemspider.com.

Key structural requirements for the antibacterial activity of sulfonamides are:

Free Amino Group: The presence of a free aromatic amino group (-NH2) at the para-position on the sulfanilamide (B372717) skeleton is essential for activity chemspider.com. This amino group mimics the PABA structure, allowing the sulfonamide to competitively inhibit the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is vital for bacterial folate production nih.govchemspider.com.

Sulfur Linkage: The sulfur atom must be directly linked to an aromatic benzene (B151609) ring.

Sulfonamide Group: The sulfonamide group (-SO2NH2) itself is a critical moiety, acting as an isostere of the carboxylic acid group of PABA nih.govchemspider.com.

Substitutions: Substitutions on the aromatic ring or replacement of the benzene ring generally decrease or abolish antibacterial activity. However, modifications at the N1-position of the sulfonamide group can modulate activity, with some N1-monosubstituted derivatives showing increased efficacy. This compound itself contains a benzamido substituent on the sulfonamide nitrogen, distinguishing it from simpler sulfanilamide derivatives wikipedia.orgfishersci.no.

The orientation of sulfonamides and their hydrogen bonding interactions are critical contributors to their diverse affinities with biological targets, including enzymes like dihydropteroate synthase and carbonic anhydrase (CA) isoforms wikipedia.org. Relatively minor structural changes can lead to significant shifts in affinity and selectivity for particular enzyme isoforms nih.gov. For instance, the unsubstituted sulfonamide group can act as an "anchor" in the active site of CA, with the rest of the molecule influencing binding affinity and selectivity nih.gov. Studies on sulfonamide derivatives as carbonic anhydrase inhibitors have identified that the structure and position of substituents within the heterocyclic ring can significantly influence biological properties and tumor cell growth inhibition. The optimal pKa values for maximum antibacterial activity typically fall between 6.6 and 7.4, and increased lipid solubility can improve pharmacokinetic properties and antibacterial efficacy.

SAR in Antimicrobial Efficacy Enhancement

The primary mechanism of action for antibacterial sulfonamides, including this compound, involves competitive inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS), thereby blocking the synthesis of folic acid, which is essential for bacterial DNA replication and growth nih.govchemspider.com. SAR studies have been instrumental in enhancing this antimicrobial efficacy through targeted structural modifications.

Researchers leverage SAR insights to design compounds with improved potency and spectrum. For example, metal complexes of this compound have demonstrated enhanced antibacterial properties compared to the uncomplexed compound, suggesting that coordination with metal ions can be a strategy for efficacy improvement fishersci.ca. Similarly, the incorporation of specific heterocyclic moieties, such as azoles, into sulfonamide structures has led to novel hybrid compounds with improved antimicrobial activities against various bacterial and fungal strains, even surpassing the potency of clinically approved sulfonamides like Sulfadiazine and this compound in some cases.

The judicious introduction of functional groups and structural frameworks can significantly influence a compound's ability to interact with microbial membranes and disrupt cellular processes. For instance, the integration of polyhedral oligomeric silsesquioxanes (POSSs) with sulfonamide functionalities has been shown to boost the lipophilic character of these compounds, facilitating their interaction with microbial membranes and leading to potent antimicrobial activity, particularly against Gram-positive bacteria such as Enterococcus hirae and Staphylococcus aureus. This highlights how understanding and manipulating lipophilicity through SAR can lead to enhanced membrane penetration and subsequent antimicrobial effects.

Furthermore, studies on various sulfonamide derivatives have consistently revealed that the presence of a sulfonamide group at the para-position of the phenyl ring, along with certain hydrophilic or halogen substituents, can exceptionally enhance antibacterial properties. Quantitative structure-activity relationship (QSAR) studies also correlate increased antibacterial activity with specific molecular parameters, such as a restricted dipole moment. By meticulously studying how these structural variations impact the inhibition of bacterial targets and cellular uptake, SAR studies continue to drive the development of more effective antimicrobial agents.

SAR in Antineoplastic Agent Development

Sulfonamide derivatives are a recognized class of compounds with considerable potential as antineoplastic agents, demonstrating activity against various cancer targets. nih.govpharmacophorejournal.comsci-hub.se These agents often exert their anticancer effects through mechanisms such as the inhibition of carbonic anhydrase (CA), anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, topoisomerase, and phosphatidylinositol 3-kinase (PI3K). nih.govpharmacophorejournal.com

Research into the SAR of coumarin (B35378) sulfonamide derivatives, for instance, has highlighted the influence of electronic effects from substituents on the coumarin rings on their diverse anti-cancer activities against different cell lines. d-nb.info Similarly, studies involving 2-thiouracil-5-sulfonamide isosteres have explored the impact of different amino methyl and sulfonamide linkers on cytotoxic activity. pharmacophorejournal.com

Table 1: Comparative Binding to COX-2 Active Site

| Compound | Calculated RMSD vs. Sulfadiazine (Å) nih.gov |

| Sulfadiazine | 0 (Reference) |

| Sulfamerazine | 1 |

| This compound | 5 |

SAR in Anti-inflammatory and Other Therapeutic Applications

The sulfonamide moiety is a prevalent scaffold in drug design, contributing to a wide range of biological activities, including anti-inflammatory properties. d-nb.inforesearchgate.netfrontiersin.orgfrontiersin.orgnih.govajol.info Sulfonamides have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by drugs like celecoxib, which are known for their anti-inflammatory effects with reduced side effects compared to non-selective NSAIDs. frontiersin.org

SAR studies on novel dihydropyrimidine/sulfonamide hybrids, designed as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), have revealed that the placement of electron-donating and electron-withdrawing groups on the molecule significantly impacts their inhibitory activity. For instance, specific substitutions on these hybrids led to compounds with enhanced potency as dual inhibitors of mPGES-1 and 5-LOX. frontiersin.org The essential role of the thioacetamide (B46855) linker in anti-inflammatory activity has also been noted in benzimidazole (B57391) derivatives linked to oxadiazole. mdpi.com

As mentioned previously, this compound has been included in comparative studies for its binding characteristics to the COX-2 active site, demonstrating a higher RMSD compared to sulfadiazine. This suggests that while it shares the sulfonamide functionality pertinent to anti-inflammatory activity, its precise structural configuration leads to distinct interactions within the enzyme's binding pocket. nih.gov Sulfonamide-sydnone hybrids have also shown promise as anti-inflammatory agents, effectively suppressing acute lung injury. nih.gov

SAR for Target-Specific Inhibitors (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome, a critical component of the innate immune system, has emerged as a promising drug target for various inflammatory and neurodegenerative disorders. Sulfonamide and sulfonylurea moieties are frequently found within the chemical structures of known NLRP3 inflammasome inhibitors. frontiersin.orgnih.govpreprints.orguq.edu.au

Extensive SAR studies conducted on sulfonamide-based NLRP3 inhibitors, such as JC124 and YQ128, have provided valuable insights into the structural features essential for inhibitory potency and selectivity. For JC124, modifications to the sulfonamide moiety were found to be well tolerated, suggesting flexibility in this part of the molecule for optimizing properties, while the two substituents on the benzamide (B126) moiety were identified as critical for its activity. frontiersin.orgnih.gov Similarly, for YQ128, SAR studies indicated that its scaffold offers flexibility for structural modifications, with the sulfonamide and benzyl (B1604629) moieties playing a crucial role in maintaining selectivity towards the NLRP3 inflammasome. nih.govnih.gov

Further research has shown that converting a secondary sulfonamide to a tertiary sulfonamide can have minimal effects on inhibitory potency, indicating that this position can be strategically modified to influence physiochemical properties, such as blood-brain barrier (BBB) penetration. nih.govresearchgate.net The sulfonamide domain and phenyl domain are considered important for designing effective NLRP3 inhibitors. researchgate.net

While this compound is a sulfonamide, specific SAR studies focusing solely on this compound as a direct NLRP3 inflammasome inhibitor were not found in the literature. However, the general SAR principles established for other sulfonamide-based NLRP3 inhibitors are relevant to the broader class of sulfonamides to which this compound belongs.

SAR for Anti-diabetic and Anti-Alzheimer's Agents

Anti-diabetic Agents: Sulfonamide derivatives have attracted significant attention in the development of anti-diabetic agents, primarily as inhibitors of enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate digestion. ajol.inforsc.orgfrontiersin.orgmedwinpublishers.comscispace.comnih.gov

SAR studies on 6-sulfonamide-2H-chromene derivatives designed as α-amylase inhibitors revealed that the carboxamide group at position three and the carbonyl group at position two are essential for reducing glucose levels by inhibiting the enzyme. Modifying these groups, for example by introducing esters or acetyl groups instead of carboxamide, generally did not enhance α-amylase activity, with the exception of inserting a cyano group at position three and replacing carbonyl with an imino group. rsc.org For acyl pyrazole (B372694) sulfonamides, the glucosidase inhibitory activity was found to be modulated by varying the position and nature of substituents on the acyl group. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models for sulfonamide derivatives as anti-diabetic agents have highlighted the significance of physicochemical properties such as SlogP, T_N_O_5 (a topological descriptor related to the count of nitrogen and oxygen atoms separated by five bond distances), molecular weight, and SsBrE-index. scispace.com For new sulfonamide derivatives targeting α-glucosidase, an unsubstituted phenyl ring showed the best inhibitory activity, while substitutions generally led to decreased activity, although some specific substitutions (e.g., 4-Cl, 3-NO2) showed improved activity compared to acarbose. nih.gov

Direct SAR studies focusing on this compound specifically for anti-diabetic activity were not identified in the provided search results. The discussed SAR principles pertain to the broader class of sulfonamide derivatives being explored for this therapeutic area.

Anti-Alzheimer's Agents: Sulfonamide derivatives are increasingly being investigated as multi-targeted ligands for Alzheimer's Disease (AD) due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, exhibit antioxidant and anti-inflammatory properties, and influence amyloid-β (Aβ) aggregation. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net

SAR insights from donepezil-arylsulfonamide hybrids, which act as dual AChE and beta-amyloid aggregation inhibitors, have been explored by linking benzylpiperidine or its analog with para-substituted aromatic sulfonamides. mdpi.com Sulfonamide-dihydropyridine hybrids have also been designed to target multiple AD pathways, including cholinesterase inhibition, calcium channel blockade, Nrf2 pathway activation, and antioxidant activity. SAR studies on these hybrids indicated that compounds bearing an isopropyl ester group consistently showed the best activity for a given sulfonamide group. mdpi.com Furthermore, some sulfonamide derivatives have demonstrated selectivity for β- and γ-secretase enzymes, leading to a significant reduction in Aβ aggregation, and some have shown promise in influencing PPARγ and BACE1 targets. nih.govresearchgate.netresearchgate.net

Similar to anti-diabetic applications, direct SAR studies specifically on this compound as an anti-Alzheimer's agent were not found. The mentioned SAR information applies to the diverse range of sulfonamide derivatives being developed for AD treatment.

Pharmacokinetic and Metabolic Research

Metabolic Stability and Biotransformation Pathways

Metabolic stability describes a compound's susceptibility to biotransformation within a biological system, which significantly influences its pharmacokinetic properties like bioavailability and half-life. Compounds exhibiting rapid biotransformation may have reduced systemic exposure, potentially leading to the formation of active, inactive, or toxic metabolites. Conversely, high metabolic stability could increase the risk of drug-drug interactions or parent compound toxicity. In vitro assays utilizing liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of new chemical entities and their potential for drug-drug interactions.

Biotransformation pathways for xenobiotics, including sulfonamides, involve a range of reactions aimed at converting lipophilic compounds into more polar derivatives for easier elimination. These reactions generally fall into two phases: Phase I, often catalyzed by cytochrome P450 enzymes, includes oxidation, reduction, and hydrolysis; and Phase II, involving conjugation reactions mediated by enzymes such as UDP-glucuronyl transferases or sulfotransferases.

Human Metabolism (e.g., Excretion Profiles)

Table 1: General Sulfonamide Metabolic and Excretion Pathways in Humans

| Pathway Type | Description | Key Enzymes/Mechanisms | Excretion Routes |

| Phase I | Oxidation, Reduction, Hydrolysis | Cytochrome P450 enzymes (CYPs), Flavin-containing monooxygenases (FMOs) | Metabolites often become substrates for Phase II |

| Phase II | Conjugation (e.g., Acetylation, Glucuronidation, Sulfation) | UDP-glucuronyl transferases, Sulfotransferases, N-acetyltransferases | Urine (primary), Feces (biliary excretion) |

| Overall | Conversion to more polar forms for elimination | Integrated enzymatic processes in liver and other tissues | Urine, Feces |

Animal Metabolism (e.g., N-conjugation, p-amino group removal, ring hydroxylation, conjugation of ring hydroxylation products)

The metabolism of sulfonamide drugs in animals is characterized by several key biotransformation pathways. These include conjugation at the N4-position (involving moieties such as acetyl, sulfate (B86663), glucuronic acid, and glucose), conjugation at the N1-position (with sulfate and glucuronic acid), the removal of the p-amino group leading to the formation of a desamino metabolite, ring hydroxylation, and the subsequent conjugation of these ring hydroxylation products.

Metabolic pathways can exhibit species-dependent differences. For instance, while acetylation is a primary metabolic pathway for sulfonamides in humans and pigs, hydroxylation plays a more significant role in dogs. guidetopharmacology.org Dietary nitrite (B80452) has been observed to enhance the production of the desamino metabolite, as seen with sulfathiazole (B1682510). Although these general pathways apply to sulfonamides as a class, specific detailed animal metabolism studies focusing solely on Sulfabenzamide are not extensively documented in the literature.

Table 2: Common Metabolic Pathways of Sulfonamides in Animals

| Metabolic Process | Description | Examples (General Sulfonamides) |

| N4-conjugation | Attachment of groups like acetyl, sulfate, glucuronic acid, glucose to the N4-amino group. | Acetylation (common in pigs, humans) guidetopharmacology.org |

| N1-conjugation | Attachment of sulfate or glucuronic acid to the N1-position. | Sulfation, Glucuronidation |

| p-amino group removal | Formation of desamino metabolites by removal of the p-amino group. | Enhanced by dietary nitrite (e.g., sulfathiazole) |

| Ring hydroxylation | Addition of hydroxyl groups to the aromatic ring. | More prominent in species like dogs guidetopharmacology.org |

| Conjugation of ring hydroxylation products | Further conjugation of hydroxylated metabolites. | Glucuronidation or sulfation of hydroxylated derivatives |

Role of Cytochromes P450 in Xenobiotic Metabolism

Cytochromes P450 (CYPs) constitute a large superfamily of heme-containing enzymes that are crucial for the phase I metabolism of a wide array of xenobiotics, including pharmaceutical compounds. nih.gov These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes in the liver, though they are also present in other tissues such as the intestine. nih.gov CYPs, particularly CYP monooxygenases, facilitate hydroxylation reactions, leading to the formation of hydroxylated metabolites. The CYP3A4 isoform is particularly significant, being responsible for the metabolism of over 50% of currently marketed medicines.

While general studies highlight the involvement of CYPs in the metabolism of sulfonamide antibiotics, specific interactions or metabolic pathways involving this compound and particular CYP isoforms are not broadly reported. However, other sulfonamide compounds, such as para-toluene-sulfonamide, have been shown to be metabolized by CYP isoforms including CYP2C7, CYP2D1, and CYP3A2 in rat liver microsomes, indicating the general role of these enzymes in sulfonamide biotransformation. The study of emerging metabolic profiles of sulfonamide antibiotics by Cytochromes P450 continues to be an active area of research, emphasizing their role in both detoxification and potential idiosyncratic toxicity.

Formation of Glutathione (B108866) (GSH) Adducts and Sulfonamide Hydrolysis

The formation of glutathione (GSH) adducts and the process of sulfonamide hydrolysis are significant considerations in the metabolic fate and potential toxicity of drug compounds. The conjugation of drugs with GSH can be a toxicological concern, and this process is often catalyzed by the glutathione S-transferase (GST) family of enzymes.

Sulfonamide hydrolysis, a mechanism of metabolic cleavage, can occur through the nucleophilic addition of GSH across the S-Ar bond (sulfur-aromatic bond). This reaction can lead to the release of sulfur dioxide (SO₂) and the formation of a GSH-thioether and an amine. Electron-deficient heteroaryl- or aryl-based sulfonamides are noted to be more susceptible to this metabolic hydrolysis and the subsequent formation of GSH adducts. While sulfonamides are generally considered resistant to metabolic cleavage, specific pitfalls related to their hydrolysis and GSH adduct formation have been identified in drug discovery. Glutathione sulfonamide (GSA) itself can be formed from GSH through the action of myeloperoxidase-derived oxidants like hypochlorous acid (HOCl), serving as a biomarker for oxidative damage. While the general mechanism of sulfonamide hydrolysis exists, specific details on the formation of GSH adducts or the exact mechanisms of hydrolysis for this compound itself are limited in the available literature, though one analysis noted difficulties in obtaining comparable recoveries for this compound in hydrolysis experiments, suggesting unique behavior.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful quantitative approach that integrates the study of drug concentration-time profiles (pharmacokinetics) with the time course of drug effects (pharmacodynamics) to characterize the complete dose-response relationship. This modeling framework is a fundamental tool throughout the drug discovery and development pipeline, playing a critical role in various stages from preclinical investigations to clinical trials.

The primary applications of PK/PD modeling include:

Dosing Regimen Optimization : By predicting drug concentrations in target tissues over time and correlating them with pharmacological effects, PK/PD models help to identify the most effective dosing schedules. This optimization aims to maximize therapeutic efficacy while simultaneously minimizing potential toxicity.

Translational Insights : These models facilitate the translation of preclinical findings into clinically relevant insights, aiding in the design of clinical trials, dose selection, and establishing patient criteria by extrapolating data from animal models to human populations.

Understanding Drug Action : PK/PD models provide insights into the mechanisms of drug effects and the pathophysiology of diseases, linking biomarker changes with drug exposure to reveal fundamental drug action mechanisms.

Quantitative Assessment : They enable the quantitative assessment of drug effects in vivo and allow for simulations to predict outcomes under various conditions.

In Silico Prediction of PK/PD Parameters

In silico prediction methods leverage computational tools and software to forecast pharmacokinetic (PK) and pharmacodynamic (PD) parameters, offering a valuable approach to reduce the time, cost, and effort associated with traditional experimental drug development. These computational simulations play a significant role in predicting human drug exposure and optimizing drug candidates before extensive wet-lab or clinical studies.

Key aspects and applications of in silico prediction include:

Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models are mechanistic tools that describe the absorption, distribution, metabolism, and excretion (ADME) processes of drugs within different tissues, cells, and subcellular compartments. They are instrumental for assessing drug absorption across populations and physiological conditions, and for regulatory applications.

Machine Learning (ML) Models : Machine learning algorithms are increasingly being used for predicting ADME properties and even complete plasma concentration-time profiles based on chemical structures. These models can help prioritize drug candidates with desirable PK properties early in the drug discovery phase.

Virtual Bioequivalence Studies : In silico methods can facilitate virtual bioequivalence studies, potentially reducing the reliance on human clinical trials for certain assessments.

Integration of Data : In silico PK/PD modeling integrates information from diverse sources, including in vitro, in vivo, and other in silico data, to build comprehensive predictive models.

Although the general framework for in silico PK/PD prediction is well-established and applied to various drug compounds, specific in silico predictions for this compound's PK/PD parameters are not widely detailed in the current literature. Nevertheless, these advanced computational techniques can theoretically be applied to predict the behavior of this compound and its class members.

Correlation of Drug Exposure with Microbiological and Clinical Effects

This compound, a sulfonamide antibiotic, exerts its antibacterial activity by interfering with bacterial folic acid synthesis. This mechanism involves competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, an essential precursor for bacterial nucleic acid and protein synthesis. By blocking this pathway, this compound inhibits the growth and multiplication of susceptible bacterial cells, thereby exhibiting a bacteriostatic effect wikipedia.orgwikipedia.orgfishersci.cafishersci.ieguidetopharmacology.orgfishersci.calew.ronih.govcenmed.comchemspider.com. This fundamental molecular interaction represents a direct correlation between the presence (exposure) of the drug and its primary microbiological impact.

Detailed Research Findings

Research into this compound's microbiological effects has demonstrated its broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains guidetopharmacology.orgchemspider.comnih.govnih.govwikipedia.orgmpg.de. While direct pharmacokinetic/pharmacodynamic (PK/PD) studies correlating specific in vivo drug exposure levels of this compound with clinical or microbiological outcomes for the standalone compound are not extensively detailed in publicly accessible summaries, in vitro studies on its derivatives provide insights into its antimicrobial potency.

A notable study investigated the antibacterial activity of synthesized metal complexes of this compound and Sulfamethoxazole (B1682508) against common bacterial pathogens, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, were determined for these complexes. For this compound complexes, MIC values ranged from 1.000 to 2.000 µg/mL against both tested strains wikipedia.orgmpg.de. This in vitro data quantifies the drug's effect at various exposure levels in a controlled environment.

Furthermore, studies involving sulfonamides, the class to which this compound belongs, have indicated that their antibacterial activity against specific pathogens, such as Pseudomonas aeruginosa, can be significantly influenced by environmental growth conditions. For instance, sulfonamides demonstrated higher activity under conditions mimicking the cystic fibrosis lung environment (CF-like conditions) compared to enriched laboratory settings vulcanchem.com. This suggests that the correlation between drug exposure and microbiological effect can be modulated by the specific physiological context of the infection.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Metal Complexes against Bacterial Strains (In Vitro)

| Compound Type | Bacterial Strain | MIC Range (µg/mL) | Reference |

| This compound Metal Complexes | Staphylococcus aureus | 1.000 – 2.000 | wikipedia.orgmpg.de |

| This compound Metal Complexes | Escherichia coli | 1.000 – 2.000 | wikipedia.orgmpg.de |

Clinical Effects